![molecular formula C19H10FN3O2S2 B2382434 3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one CAS No. 862976-14-5](/img/structure/B2382434.png)
3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one
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Overview
Description
3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cancer treatment. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the regulation of cell growth and division.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The benzothiazole ring system in this compound has been extensively studied for its pharmaceutical potential. Researchers have identified several biological activities associated with benzothiazoles, including:
- Anti-cancer properties : Some benzothiazole derivatives exhibit anti-cancer effects by inhibiting tumor growth .
- Anti-bacterial activity : Certain compounds have potent antibacterial properties, making them potential candidates for drug development .
- Anti-inflammatory effects : Benzothiazoles may help modulate inflammatory responses .
- Anti-viral activity : These compounds have shown promise against viral infections .
Green Chemistry and Synthesis
Recent advances in the synthesis of benzothiazole compounds emphasize green chemistry principles. Notably:
- Condensation reactions : Researchers have developed efficient synthetic routes by condensing 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides .
- Cyclization strategies : Thioamide or carbon dioxide (CO₂) serves as raw materials for cyclization reactions, contributing to sustainable synthesis .
Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies have revealed potent antibacterial agents among 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-one compounds .
DNA Gyrase Inhibition
Benzothiazole derivatives have been evaluated as DNA gyraseB inhibitors, potentially impacting bacterial replication .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and more . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of various bacteria and cancer cells . This suggests that the compound may interact with its targets, leading to changes in cellular processes that result in the inhibition of cell growth or proliferation.
Biochemical Pathways
These could include pathways related to cell growth, proliferation, and survival, as well as pathways involved in the response to bacterial or viral infection .
Result of Action
These could include inhibition of cell growth or proliferation, induction of cell death, and modulation of immune responses .
properties
IUPAC Name |
3-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10FN3O2S2/c20-11-5-6-13-16(8-11)27-19(21-13)23-18-22-14(9-26-18)12-7-10-3-1-2-4-15(10)25-17(12)24/h1-9H,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRJIPVRGSSSBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=NC5=C(S4)C=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10FN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one |
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